molecular formula C11H11F3O3 B8416744 1-(4-Methoxymethoxy-3-trifluoromethylphenyl)ethanone

1-(4-Methoxymethoxy-3-trifluoromethylphenyl)ethanone

Cat. No.: B8416744
M. Wt: 248.20 g/mol
InChI Key: XMCRQAAIKUGIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxymethoxy-3-trifluoromethylphenyl)ethanone is a useful research compound. Its molecular formula is C11H11F3O3 and its molecular weight is 248.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

1-[4-(methoxymethoxy)-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C11H11F3O3/c1-7(15)8-3-4-10(17-6-16-2)9(5-8)11(12,13)14/h3-5H,6H2,1-2H3

InChI Key

XMCRQAAIKUGIJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCOC)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-hydroxy-3-trifluoromethylphenyl)ethanone (2.01 g) was dissolved in N,N-dimethylformamide (20 mL), and potassium carbonate (2.70 g) and chloromethyl methyl ether (1.10 mL) were added to the solution, and then the mixture was stirred at room temperature for 1 hour. Water was added to the reaction solution and the reaction mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (2.33 g) as a pale yellow oily substance.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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